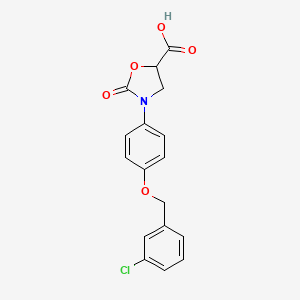
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is a complex organic compound that features a unique structure combining a chlorobenzyl group, a phenyl ring, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with an appropriate oxazolidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-((3-Chlorobenzyloxy)phenyl)boronic acid: Shares a similar structure but contains a boronic acid group instead of an oxazolidine ring.
3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid: Another related compound with a boronic acid group and an additional chlorine atom.
Uniqueness
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties
Biological Activity
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium channels and its implications in various therapeutic areas. This article explores its biological activity, including mechanisms of action, efficacy in different models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H16ClN2O4
- Molecular Weight : 348.77 g/mol
The primary biological activity of this compound is linked to its role as a Nav1.8 channel inhibitor . Nav1.8 channels are primarily expressed in sensory neurons and play a crucial role in pain transmission. Inhibition of these channels can lead to analgesic effects, making this compound a candidate for pain management therapies.
Table 1: Summary of Biological Activities
Case Study 1: Nav1.8 Inhibition
In a study focusing on the inhibition of Nav1.8 channels, the compound demonstrated a dose-dependent inhibition with an IC50 value indicating effective blocking at low concentrations. This suggests potential use in developing analgesics targeting neuropathic pain.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties revealed that the compound exhibited moderate inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. This opens avenues for exploring its use as an adjunct in antibiotic therapies.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay conducted on human liver and kidney cell lines showed that the compound had minimal cytotoxic effects, suggesting a favorable safety profile for further development in therapeutic applications.
Properties
CAS No. |
87186-61-6 |
|---|---|
Molecular Formula |
C17H14ClNO5 |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO5/c18-12-3-1-2-11(8-12)10-23-14-6-4-13(5-7-14)19-9-15(16(20)21)24-17(19)22/h1-8,15H,9-10H2,(H,20,21) |
InChI Key |
VKWZFSOAEGRBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















